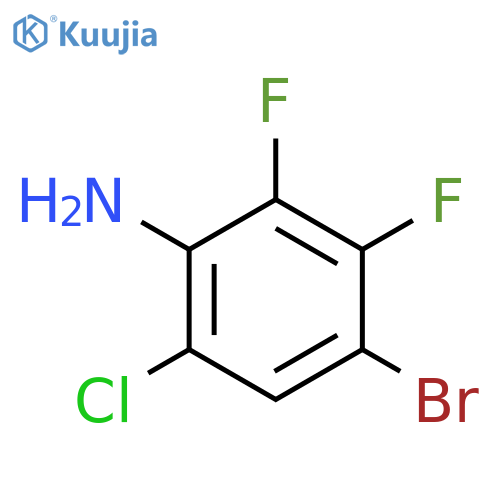

Cas no 1895912-80-7 (4-Bromo-6-chloro-2,3-difluoroaniline)

1895912-80-7 structure

商品名:4-Bromo-6-chloro-2,3-difluoroaniline

CAS番号:1895912-80-7

MF:C6H3BrClF2N

メガワット:242.448526620865

MDL:MFCD31583208

CID:5172547

4-Bromo-6-chloro-2,3-difluoroaniline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-chloro-2,3-difluoroaniline

- Benzenamine, 4-bromo-6-chloro-2,3-difluoro-

-

- MDL: MFCD31583208

- インチ: 1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2

- InChIKey: KOYRUTVRISCZSB-UHFFFAOYSA-N

- ほほえんだ: C1(N)=C(Cl)C=C(Br)C(F)=C1F

4-Bromo-6-chloro-2,3-difluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1194261-1g |

4-Bromo-6-chloro-2,3-difluoroaniline |

1895912-80-7 | 95% | 1g |

$1085 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1194261-1g |

4-Bromo-6-chloro-2,3-difluoroaniline |

1895912-80-7 | 95% | 1g |

$1085 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1194261-1g |

4-Bromo-6-chloro-2,3-difluoroaniline |

1895912-80-7 | 95% | 1g |

$1085 | 2024-07-29 | |

| Matrix Scientific | 184015-5g |

4-Bromo-6-chloro-2,3-difluoroaniline, 95% |

1895912-80-7 | 95% | 5g |

$1816.00 | 2023-09-11 |

4-Bromo-6-chloro-2,3-difluoroaniline 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1895912-80-7 (4-Bromo-6-chloro-2,3-difluoroaniline) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬